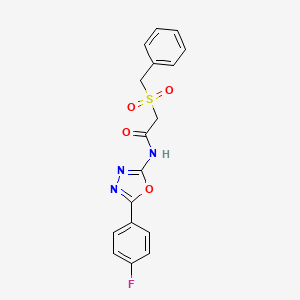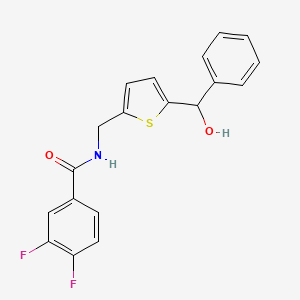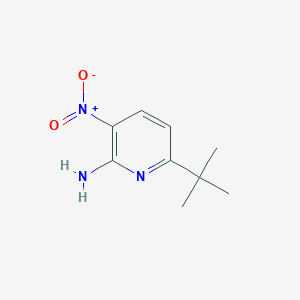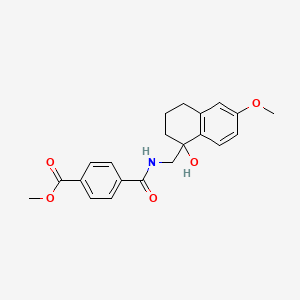![molecular formula C25H25N5O3S B3006965 2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 893906-97-3](/img/structure/B3006965.png)
2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a pyrimidinone group (a six-membered ring with two nitrogen atoms and a carbonyl group), which is a common structure in many biologically active compounds . The molecule also contains a thioether group (a sulfur atom connected to two carbon atoms), which can participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidinone ring and the thioether group would likely have a significant impact on the molecule’s shape and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrimidinone ring might undergo reactions at the carbonyl group or at the nitrogen atoms. The thioether group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Applications
Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, such as thieno[2,3-d]pyrimidines, has been explored through various chemical reactions. These compounds are synthesized for their potential applications in medicinal chemistry due to their structural similarity to nucleic acid components. The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated to produce thieno[2,3-d]pyrimidines derivatives, showcasing the versatility of pyrimidine in synthesizing biologically relevant heterocycles (Davoodnia et al., 2009).
Antimicrobial Activity : Pyrimidinone and oxazinone derivatives, synthesized using various starting materials including citrazinic acid, have shown promising antibacterial and antifungal activities. These compounds are synthesized to explore their potential as antimicrobial agents, indicating the broad applicability of pyrimidine derivatives in developing new therapeutic agents (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, incorporating pyrimidine structures, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies highlight the potential of pyrimidine derivatives in the development of new drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).
Crystal Structures and Molecular Interactions : The crystal structures of (diaminopyrimidin-2-yl)thioacetamide derivatives have been determined, providing insights into the molecular interactions and potential applications of these compounds in materials science and drug design. Understanding the crystal structures of such molecules can aid in the rational design of new compounds with desired properties (Subasri et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules known as pyridopyrimidines , which have been studied for their therapeutic potential and are known to interact with various biological targets . .
Mode of Action
Pyridopyrimidines, in general, are known to interact with their targets in a variety of ways, often involving binding to an active site or allosteric site, leading to changes in the target’s activity . The exact mechanism of interaction for this specific compound remains to be elucidated.
Biochemical Pathways
Pyridopyrimidines have been associated with a range of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action are not clearly defined in the available literature. The effects would depend on the compound’s targets and mode of action. Given the range of activities associated with pyridopyrimidines , the effects could potentially be quite diverse.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-16-8-7-11-18(14-16)21-27-22-20(24(32)30(3)25(33)29(22)2)23(28-21)34-15-19(31)26-13-12-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXVRYFMNWGABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)NCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B3006884.png)

![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)
![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3006893.png)

![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)

